molecular formula C21H16N2O2S B3412243 9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 931314-50-0

9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B3412243
CAS No.: 931314-50-0
M. Wt: 360.4 g/mol
InChI Key: IVJFJTCWXRUZRT-UHFFFAOYSA-N
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Description

9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a prop-2-yn-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.

    Addition of the Prop-2-yn-1-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where a prop-2-yn-1-ylsulfanyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to its specific combination of functional groups and its chromeno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

9-methoxy-2-phenyl-4-prop-2-ynylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-3-12-26-21-16-13-15-10-7-11-17(24-2)18(15)25-20(16)22-19(23-21)14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFJTCWXRUZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Reactant of Route 5
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

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